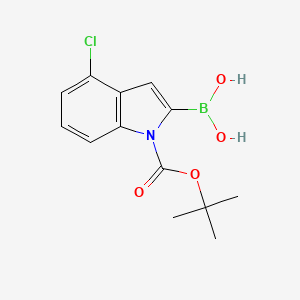

4-Chloro-N-(Boc)-indole-2-boronic acid

説明

BenchChem offers high-quality 4-Chloro-N-(Boc)-indole-2-boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-N-(Boc)-indole-2-boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

[4-chloro-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BClNO4/c1-13(2,3)20-12(17)16-10-6-4-5-9(15)8(10)7-11(16)14(18)19/h4-7,18-19H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUWASNXIUPJIJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(N1C(=O)OC(C)(C)C)C=CC=C2Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10452758 | |

| Record name | [1-(tert-Butoxycarbonyl)-4-chloro-1H-indol-2-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10452758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

475102-11-5 | |

| Record name | 1-(1,1-Dimethylethyl) 2-borono-4-chloro-1H-indole-1-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=475102-11-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [1-(tert-Butoxycarbonyl)-4-chloro-1H-indol-2-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10452758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Chloro-N-(Boc)-indole-2-boronic acid

CAS Number: 475102-11-5 Molecular Formula: C₁₃H₁₅BClNO₄ Molecular Weight: 295.53 g/mol

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and process development scientists on 4-Chloro-N-(tert-butoxycarbonyl)-indole-2-boronic acid. It delves into the compound's synthesis, physicochemical properties, and critical applications, with a particular focus on its role as a strategic building block in modern organic synthesis and drug discovery.

Strategic Overview: A Versatile Indole Building Block

4-Chloro-N-(Boc)-indole-2-boronic acid is a specialized heterocyclic building block of significant interest in pharmaceutical and materials science research.[1] Its structure is meticulously designed for synthetic utility. The indole core is a privileged scaffold found in numerous biologically active molecules.[2] The boronic acid at the 2-position makes it an ideal coupling partner for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which is a cornerstone of modern C-C bond formation.[2]

The two key substituents, the N-Boc group and the 4-chloro atom, are not passive decorations; they are critical for modulating the compound's reactivity and stability:

-

N-Boc Protecting Group: The tert-butoxycarbonyl (Boc) group serves a dual purpose. Firstly, it protects the indole nitrogen from undesired side reactions under the basic conditions often employed in cross-coupling. Secondly, and crucially, it acts as a directing group during the synthesis of the boronic acid itself, facilitating selective metalation and borylation at the C2 position.[3]

-

4-Chloro Substituent: The electron-withdrawing nature of the chlorine atom at the 4-position subtly influences the electronic properties of the indole ring. This can affect the transmetalation step in the Suzuki-Miyaura catalytic cycle, potentially altering reaction kinetics compared to unsubstituted analogues.[4] This substituent provides a synthetic handle for further functionalization or can be a key pharmacophoric element in the final target molecule.

Physicochemical and Spectroscopic Data

Accurate characterization is paramount for ensuring the quality and reactivity of the reagent. Commercially available 4-Chloro-N-(Boc)-indole-2-boronic acid is typically a white to off-white solid.[5]

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 475102-11-5 | [6][7] |

| Molecular Formula | C₁₃H₁₅BClNO₄ | [6][7] |

| Molecular Weight | 295.53 | [6][8] |

| Appearance | White to off-white solid/powder | [5] |

| Melting Point | 107-110 °C | [8] |

| Density | ~1.3 g/cm³ | [8] |

| Boiling Point | 471.4 ± 55.0 °C at 760 mmHg | [8] |

| Flash Point | 238.9 ± 31.5 °C | [8] |

Table 2: Representative NMR Spectroscopic Data

| Nucleus | Solvent | Chemical Shift (δ, ppm) | Notes |

| ¹H NMR | (CDCl₃) | ~8.1 (d), ~7.3 (m), ~7.2 (m), ~6.9 (s), ~1.7 (s, 9H) | Aromatic and indole protons appear in the 6.9-8.1 ppm range. The large singlet at ~1.7 ppm corresponds to the nine equivalent protons of the Boc group. The B(OH)₂ protons are often broad and may exchange.[9][10] |

| ¹³C NMR | (CDCl₃) | ~150 (C=O), ~140-115 (Ar-C), ~85 (C(CH₃)₃), ~28 (C(CH₃)₃) | The carbonyl of the Boc group is typically around 150 ppm. Aromatic and indole carbons are observed between 115 and 140 ppm. The quaternary and methyl carbons of the Boc group appear at ~85 and ~28 ppm, respectively. |

| ¹¹B NMR | (Various) | ~30 ppm | The chemical shift for tricoordinate arylboronic acids typically appears in this region. The signal can be broad. Formation of a tetrahedral boronate complex (e.g., with a base) causes a significant upfield shift.[11][12] |

Note on NMR Spectroscopy: Boronic acids can form cyclic trimeric anhydrides (boroxines), which can lead to complex or broad NMR spectra. Running spectra in a coordinating solvent like d₄-methanol or D₂O can help break up these oligomers and provide sharper signals, though the acidic B(OH)₂ protons will exchange with the solvent.[13]

Synthesis and Handling

General Synthesis Protocol

The preparation of 4-Chloro-N-(Boc)-indole-2-boronic acid is typically achieved via a directed ortho-metalation/borylation sequence. The following protocol is a representative, field-proven methodology adapted from established procedures for similar indole boronic acids.[1]

Caption: Synthetic workflow for 4-Chloro-N-(Boc)-indole-2-boronic acid.

Step-by-Step Methodology:

-

Protection of Starting Material: 4-Chloroindole (1.0 eq) is dissolved in an anhydrous aprotic solvent like dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF). A catalytic amount of 4-(dimethylamino)pyridine (DMAP, ~0.1 eq) is added, followed by di-tert-butyl dicarbonate (Boc₂O, ~1.1 eq). The reaction is stirred at room temperature until complete consumption of the starting material is observed by TLC. The reaction is then worked up to yield N-Boc-4-chloroindole.

-

Inert Atmosphere Setup: A multi-necked, flame-dried flask equipped with a magnetic stirrer, thermometer, and nitrogen/argon inlet is charged with N-Boc-4-chloroindole (1.0 eq) and anhydrous THF.

-

Deprotonation/Metalation: The solution is cooled to -78 °C using a dry ice/acetone bath. A strong, non-nucleophilic base such as sec-butyllithium (s-BuLi) or lithium diisopropylamide (LDA) (~1.1 eq) is added dropwise, ensuring the internal temperature does not rise significantly. The resulting mixture is stirred at -78 °C for 1-2 hours to ensure complete formation of the lithiated intermediate at the C2 position.

-

Causality Insight: The bulky Boc group sterically hinders the C7 proton, and the electron-withdrawing nature of the carbonyl directs the lithium base to deprotonate the most acidic C-H proton at the C2 position, ensuring high regioselectivity.

-

-

Borylation (Electrophilic Quench): Triisopropyl borate (B(OiPr)₃, ~1.2 eq) is added dropwise to the cold, lithiated indole solution. The reaction is allowed to stir at -78 °C for another hour before being allowed to warm slowly to room temperature.

-

Causality Insight: The highly electrophilic boron atom of the borate ester is readily attacked by the nucleophilic C2-lithioindole species.

-

-

Hydrolysis and Isolation: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid. This hydrolyzes the boronate ester to the desired boronic acid. The product is extracted into an organic solvent (e.g., ethyl acetate), washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified, typically by recrystallization or column chromatography.

Storage and Handling

Boronic acids require careful handling to maintain their integrity and reactivity.[14]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, preferably refrigerated (below 4°C).[8][14] Storing under an inert atmosphere (e.g., nitrogen or argon) is highly recommended to prevent oxidation.[14]

-

Moisture Sensitivity: Boronic acids are susceptible to dehydration to form cyclic boroxine anhydrides. While this process is often reversible, the presence of pure boronic acid is generally preferred for stoichiometric accuracy in reactions. Conversely, excess moisture can lead to protodeboronation (hydrolytic cleavage of the C-B bond), especially under acidic or basic conditions.[14]

-

Safety Precautions: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[15]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of 4-Chloro-N-(Boc)-indole-2-boronic acid is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction enables the formation of a C(sp²)-C(sp²) bond between the indole C2 position and an aryl or heteroaryl halide/triflate, providing access to complex biaryl structures.

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. Indolylboronic Acids: Preparation and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN109336884A - A method of synthesis Trimetinib key intermediate - Google Patents [patents.google.com]

- 4. N-Boc-indole-2-boronic acid(213318-44-6) 1H NMR spectrum [chemicalbook.com]

- 5. Design and Synthesis of Novel MEK Inhibitors for the Treatment of Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Design and synthesis of orally available MEK inhibitors with potent in vivo antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. veeprho.com [veeprho.com]

- 10. 4-CHLORO-N-(BOC)-INDOLE-2-BORONIC ACID(475102-11-5) 1H NMR spectrum [chemicalbook.com]

- 11. par.nsf.gov [par.nsf.gov]

- 12. researchgate.net [researchgate.net]

- 13. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

- 14. CN109336884B - Method for synthesizing trametinib key intermediate - Google Patents [patents.google.com]

- 15. chemistry.sdsu.edu [chemistry.sdsu.edu]

Synthesis of 4-Chloro-N-(Boc)-indole-2-boronic acid

An In-Depth Technical Guide to the

Abstract

Indole-2-boronic acids are foundational building blocks in modern medicinal chemistry, serving as versatile intermediates in the synthesis of complex pharmaceutical agents.[1][2] Their utility, primarily in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction, allows for the strategic construction of carbon-carbon bonds, enabling the creation of diverse molecular libraries for drug discovery.[1][3] This guide provides a comprehensive, in-depth examination of the synthesis of a key derivative, 4-Chloro-N-(Boc)-indole-2-boronic acid. We will dissect a robust two-step synthetic strategy, focusing on the underlying chemical principles, the causality behind experimental choices, and detailed, field-proven protocols. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically rigorous guide to the preparation of this valuable synthetic intermediate.

Strategic Overview: A Two-Step Approach

The synthesis of 4-Chloro-N-(Boc)-indole-2-boronic acid is most effectively achieved through a two-stage process. This strategy is predicated on precise control of reactivity and regioselectivity.

-

Nitrogen Protection: The indole nitrogen of the starting material, 4-chloroindole, is first protected with a tert-butoxycarbonyl (Boc) group. This step is critical for preventing unwanted side reactions and for directing the subsequent borylation step.

-

Directed Lithiation-Borylation: The N-Boc protected intermediate undergoes a directed ortho-metalation at the C2 position using a strong organolithium base, followed by quenching with a boron electrophile to install the boronic acid moiety.

This strategic sequence ensures high regioselectivity and provides a reliable pathway to the target compound.

Overall Synthetic Workflow

Caption: High-level overview of the two-step synthesis.

Part I: N-Boc Protection of 4-Chloroindole

Rationale and Mechanistic Insight

The protection of the indole nitrogen is the cornerstone of this synthetic strategy. The tert-butoxycarbonyl (Boc) group is an ideal choice for several reasons:

-

Stability and Orthogonality: The Boc group is stable under the strongly basic conditions required for the subsequent lithiation step but can be readily removed under acidic conditions if necessary, offering an orthogonal protection strategy.[4][5]

-

Directing Group Functionality: The bulky Boc group serves as a powerful directing group.[2] It facilitates the regioselective deprotonation of the adjacent C2 proton, which has the highest acidity, by a strong base.[2] This is a classic example of Directed ortho-Metalation (DoM).

-

Increased Solubility: The lipophilic Boc group often improves the solubility of the indole intermediate in organic solvents commonly used for these reactions, such as tetrahydrofuran (THF).

The reaction proceeds via nucleophilic attack of the indole nitrogen on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate (Boc₂O). A base is employed to deprotonate the indole nitrogen, increasing its nucleophilicity.

Experimental Protocol: N-Boc Protection

This protocol describes a standard procedure for the N-protection of 4-chloroindole.

Materials:

-

4-Chloroindole

-

Di-tert-butyl dicarbonate (Boc₂O)

-

4-(Dimethylamino)pyridine (DMAP) or Sodium Hydroxide (NaOH)

-

Anhydrous Tetrahydrofuran (THF) or Acetonitrile

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 4-chloroindole (1.0 equiv) in anhydrous THF, add the base. If using DMAP, a catalytic amount (0.1 equiv) is sufficient. If using a stronger base like NaOH, 1.1 equivalents are typically used.[5]

-

Add di-tert-butyl dicarbonate (Boc₂O) (1.1-1.2 equiv) to the mixture portion-wise at room temperature.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the consumption of the starting material by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford tert-butyl 4-chloro-1H-indole-1-carboxylate as a pure solid.

Data Summary: N-Boc Protection

| Parameter | Condition | Rationale |

| Starting Material | 4-Chloroindole | Commercially available precursor. |

| Reagent | Di-tert-butyl dicarbonate | Standard, stable, and effective Boc source.[4] |

| Base | DMAP (catalytic) / NaOH | Activates the indole nitrogen for nucleophilic attack. |

| Solvent | THF / Acetonitrile | Anhydrous polar aprotic solvent to dissolve reactants. |

| Temperature | Room Temperature | Mild conditions sufficient for the reaction. |

| Typical Yield | >90% | This reaction is typically high-yielding. |

Part II: Directed Lithiation and Borylation

Rationale and Mechanistic Insight

This step is the core transformation for installing the boronic acid functionality. The process relies on the principles of directed metalation and electrophilic trapping.

-

Deprotonation (Lithiation): In an anhydrous, inert atmosphere at low temperature (-78 °C), a strong, non-nucleophilic base such as Lithium Diisopropylamide (LDA) or n-butyllithium (n-BuLi) is added.[2] The N-Boc group directs the base to selectively abstract the most acidic proton on the indole ring, which is at the C2 position.[2] This generates a highly reactive C2-lithiated indole intermediate. The low temperature is crucial to maintain the stability of this organolithium species and prevent side reactions.

-

Borylation (Electrophilic Quench): The lithiated intermediate is then treated with an electrophilic boron source, typically triisopropyl borate B(OiPr)₃.[2][6] The nucleophilic C2-lithium attacks the electrophilic boron atom, forming a borate complex.

-

Hydrolysis (Workup): An aqueous acidic workup (e.g., with dilute HCl) hydrolyzes the resulting borate ester to furnish the final 4-Chloro-N-(Boc)-indole-2-boronic acid.

Caption: Mechanism of directed lithiation and borylation.

Experimental Protocol: Lithiation-Borylation

This procedure requires strict anhydrous and anaerobic conditions. All glassware should be flame-dried or oven-dried, and the reaction must be performed under an inert atmosphere (Nitrogen or Argon).

Materials:

-

tert-Butyl 4-chloro-1H-indole-1-carboxylate

-

Anhydrous Tetrahydrofuran (THF)

-

Lithium Diisopropylamide (LDA) solution or n-Butyllithium (n-BuLi) solution

-

Triisopropyl borate

-

2M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine

Procedure:

-

Dissolve tert-butyl 4-chloro-1H-indole-1-carboxylate (1.0 equiv) in anhydrous THF in a flame-dried, three-neck flask equipped with a thermometer, a nitrogen inlet, and a septum.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add the LDA or n-BuLi solution (1.2 equiv) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.

-

Stir the resulting solution at -78 °C for 1 hour.

-

Add triisopropyl borate (1.5 equiv) dropwise, again maintaining the temperature at -78 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.

-

Cool the mixture to 0 °C in an ice bath and quench the reaction by the slow addition of 2M HCl, adjusting the pH to ~2-3.

-

Stir vigorously for 30 minutes.

-

Extract the mixture with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude boronic acid.

Data Summary: Lithiation-Borylation

| Parameter | Condition | Rationale |

| Solvent | Anhydrous THF | Aprotic solvent stable to strong bases; good solubility. |

| Base | LDA or n-BuLi | Strong, non-nucleophilic base for regioselective C2 deprotonation. |

| Temperature | -78 °C | Critical for the stability of the lithiated intermediate. |

| Borylating Agent | Triisopropyl borate | Common, effective electrophilic boron source.[6] |

| Workup | Acidic (HCl) | Hydrolyzes the borate ester to the final boronic acid. |

| Atmosphere | Inert (N₂ or Ar) | Essential to prevent quenching of organolithium species by moisture or O₂. |

Part III: Purification and Handling

Challenges and Best Practices

The purification of boronic acids requires special consideration due to their unique chemical properties.

-

Boroxine Formation: Arylboronic acids can undergo dehydration to form cyclic anhydride trimers known as boroxines.[7] While this is often reversible, it can complicate purification and characterization. Storing the final product in a desiccator is recommended.

-

Chromatography: Purification via standard silica gel chromatography can be challenging. Boronic acids can be quite polar and may streak on the column or decompose.[8][9] If chromatography is necessary, a modified eluent system (e.g., with a small amount of acetic acid) or using a different stationary phase like C18 might be required.

-

Thermal Instability: N-Boc-indole-2-boronic acid derivatives can be thermally sensitive and may decompose at elevated temperatures.[6]

Recommended Purification Protocol: Recrystallization

Recrystallization is often the most effective method for purifying the final product, avoiding the potential pitfalls of chromatography.

-

Dissolve the crude 4-Chloro-N-(Boc)-indole-2-boronic acid in a minimal amount of hot ethyl acetate. A temperature around 60°C is often optimal to balance solubility and stability.[6]

-

Allow the solution to cool slowly to room temperature.

-

Further cool the solution in a refrigerator or ice bath to maximize crystal formation.

-

Collect the precipitated crystals by vacuum filtration.

-

Wash the filter cake with a small amount of cold solvent (e.g., a mixture of ethyl acetate and hexane).

-

Dry the purified solid under vacuum to yield pure 4-Chloro-N-(Boc)-indole-2-boronic acid.

Conclusion

The synthesis of 4-Chloro-N-(Boc)-indole-2-boronic acid is a prime example of modern synthetic strategy, leveraging protecting group chemistry and directed metalation to achieve a highly controlled and regioselective transformation. The N-Boc group is not merely a placeholder but an active participant, directing the crucial C-H activation step. By carefully controlling reaction parameters—particularly temperature and atmospheric conditions—and employing appropriate purification techniques like recrystallization, this valuable building block can be prepared reliably and in high purity. This guide provides the fundamental knowledge and practical protocols necessary for researchers to successfully incorporate this synthesis into their research and development programs.

References

-

Indolylboronic Acids: Preparation and Applications. National Center for Biotechnology Information (PMC), NIH. [Link]

-

(PDF) Indolylboronic Acids: Preparation and Applications. ResearchGate. [Link]

-

Standard Lithiation–Borylation A user's guide. Aggarwal Group, University of Bristol. [Link]

-

Lithiation- Borylation in Synthesis. Aggarwal Group, University of Bristol. [Link]

-

tert-butyl 3-bromo-4-chloroindole-1-carboxylate. PubChem. [Link]

-

Lithiation-borylation methodology and its application in synthesis. PubMed. [Link]

-

How to purify boronic acids/boronate esters? ResearchGate. [Link]

-

Organic Syntheses Procedure. Organic Syntheses. [Link]

-

Highly Enantioselective Synthesis of Tertiary Boronic Esters and their Stereospecific Conversion to other Functional Groups. University of Bristol. [Link]

-

Lithiation-Borylation Methodology and Its Application in Synthesis. SlideShare. [Link]

-

4-CHLORO-N-(BOC)-INDOLE-2-BORONIC ACID. INDOFINE Chemical Company, Inc. [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. [Link]

-

Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

-

Purification of boronic acids? Reddit. [Link]

-

Boc Groups as Protectors and Directors for Ir-Catalyzed C–H Borylation of Heterocycles. National Center for Biotechnology Information (PMC), NIH. [Link]

-

tert-Butyloxycarbonyl protecting group. Wikipedia. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Indolylboronic Acids: Preparation and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Boc-Protected Amino Groups [organic-chemistry.org]

- 5. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 6. Page loading... [guidechem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. researchgate.net [researchgate.net]

- 9. reddit.com [reddit.com]

The Synthesis and Utility of Indolylboronic Acids: A Comprehensive Technical Guide for Researchers

Abstract

Indole derivatives are a cornerstone of medicinal chemistry and materials science, owing to their diverse biological activities and unique electronic properties.[1][2] The functionalization of the indole scaffold is therefore a critical endeavor in the pursuit of novel therapeutics and advanced materials. Among the myriad of synthetic tools available, indolylboronic acids and their corresponding esters have emerged as exceptionally versatile and valuable intermediates.[3] Their stability, low toxicity, and broad reactivity, particularly in palladium-catalyzed cross-coupling reactions, have established them as indispensable building blocks in modern organic synthesis.[1][4] This in-depth technical guide provides a comprehensive overview of the preparation, properties, and applications of indolylboronic acids, with a focus on providing practical insights and detailed methodologies for researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Indolylboronic Acids

The indole nucleus is a privileged scaffold found in a vast array of natural products, pharmaceuticals, and functional materials.[2] Consequently, methods for the regioselective derivatization of indoles are of paramount importance. Indolylboronic acids serve as key precursors for the introduction of a wide range of substituents onto the indole ring system. Their utility is most prominently showcased in the Suzuki-Miyaura cross-coupling reaction, a powerful and widely adopted method for the formation of carbon-carbon bonds.[4][5] The reaction's mild conditions and tolerance of diverse functional groups make it an ideal tool for late-stage functionalization in complex molecule synthesis.[6]

Beyond the Suzuki-Miyaura reaction, indolylboronic acids participate in a variety of other chemical transformations, including multicomponent reactions, making them a versatile platform for generating molecular diversity.[1] This guide will delve into the nuances of preparing these critical reagents, understanding their chemical behavior, and leveraging their reactivity to accelerate discovery in both academic and industrial research settings.

Synthetic Strategies for the Preparation of Indolylboronic Acids

The synthesis of indolylboronic acids can be broadly categorized into several key strategies, each with its own set of advantages and limitations. The choice of method often depends on the desired regioselectivity, the nature of the substituents on the indole core, and the desired scale of the reaction.

Traditional Approaches: Leveraging Halogenated Indoles

The classical synthesis of indolylboronic acids often begins with a halogenated indole precursor. The two primary methods in this category are the metal-halogen exchange followed by borylation and the Miyaura borylation reaction.

This method involves the reaction of a bromo- or iodoindole with an organolithium reagent, such as n-butyllithium, to generate a lithiated indole intermediate. This highly reactive species is then quenched with a trialkyl borate, typically trimethyl or triisopropyl borate, followed by acidic workup to yield the desired indolylboronic acid.[1]

A representative example is the synthesis of 3-indolylboronic acid from 3-bromoindole.[1] While effective, this method can be limited by the need for cryogenic temperatures and the intolerance of certain functional groups to the strongly basic organolithium reagents.

The Miyaura borylation is a palladium-catalyzed cross-coupling reaction between a haloindole and a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂).[1][7] This method offers milder reaction conditions and greater functional group tolerance compared to the metal-halogen exchange. A variety of palladium catalysts and ligands can be employed to optimize the reaction for specific substrates.

Modern Methods: Direct C-H Borylation

In recent years, transition-metal-catalyzed C-H borylation has emerged as a powerful and atom-economical strategy for the synthesis of indolylboronic acids.[3] This approach avoids the pre-functionalization of the indole ring with a halogen, thereby reducing the number of synthetic steps. Iridium- and rhodium-based catalysts are most commonly employed for this transformation.[1][8]

The regioselectivity of C-H borylation is a critical consideration. For N-unprotected indoles, borylation often occurs at the C2 or C3 position.[1] However, the use of directing groups on the indole nitrogen can steer the borylation to other positions, such as C4 or C7.[1][9] Nickel-catalyzed methods have also been developed for the C3-selective borylation of N-H indoles.[10][11]

Iridium catalysts, often in conjunction with a bipyridine or phenanthroline ligand, are highly effective for the borylation of arenes and heteroarenes, including indoles.[1] The reaction typically proceeds with high regioselectivity, favoring the most sterically accessible C-H bond.

More recently, metal-free C-H borylation methods have been developed, offering a more sustainable alternative to transition-metal catalysis.[9][12] These reactions often employ strong Lewis acids or frustrated Lewis pairs to activate the C-H bond and the borylating agent.[12]

Cyclization Strategies

An alternative approach to indolylboronic acids involves the cyclization of appropriately substituted anilines.[13] These methods can provide access to specific isomers that may be difficult to obtain through other routes.

Comparative Analysis of Synthetic Methodologies

To aid in the selection of the most appropriate synthetic route, the following table provides a comparative overview of the key methodologies for preparing indolylboronic acids.

| Methodology | Typical Starting Material | Key Reagents | Advantages | Limitations | Typical Regioselectivity |

| Metal-Halogen Exchange | Haloindole (Br, I) | Organolithium (e.g., nBuLi), Trialkyl borate | High yields, well-established | Requires cryogenic temperatures, limited functional group tolerance | Dictated by the position of the halogen |

| Miyaura Borylation | Haloindole (Br, I, Cl) | B₂pin₂, Palladium catalyst, Base | Mild conditions, good functional group tolerance | Cost of palladium catalyst, potential for side reactions | Dictated by the position of the halogen |

| Iridium-Catalyzed C-H Borylation | Indole | B₂pin₂, Iridium catalyst, Ligand | Atom-economical, avoids pre-functionalization | Cost of iridium catalyst, regioselectivity can be challenging to control | Often favors C2 or C3 in unprotected indoles |

| Nickel-Catalyzed C-H Borylation | Indole | B₂pin₂, Nickel catalyst, Ligand | Lower cost catalyst, high C3 selectivity for N-H indoles | Sensitivity of some nickel catalysts to air and moisture | Primarily C3 |

| Metal-Free C-H Borylation | Indole | Borylating agent (e.g., CatBH), Lewis acid (e.g., B(C₆F₅)₃) | Avoids transition metals, sustainable | Can require harsh conditions, substrate scope may be limited | Often favors C3 |

| Cyclization | Substituted Aniline | Various | Access to specific isomers | Multi-step sequences, may require specialized starting materials | Dependent on the cyclization strategy |

Key Properties of Indolylboronic Acids

A thorough understanding of the chemical and physical properties of indolylboronic acids is crucial for their successful handling, storage, and application in synthesis.

Physical Properties and Stability

Indolylboronic acids are typically white to off-white crystalline solids.[14][15] They are generally stable to air and moisture, although prolonged exposure can lead to degradation, particularly for N-H unprotected derivatives.[14] It is recommended to store indolylboronic acids in a cool, dry place, and for long-term storage, an inert atmosphere is preferable. The melting points of indolylboronic acids vary depending on the substitution pattern, with 5-indolylboronic acid having a reported melting point in the range of 170-175 °C.[14][15]

Spectroscopic Characterization

Standard spectroscopic techniques are used to characterize indolylboronic acids.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure and purity of indolylboronic acids. The chemical shifts of the indole ring protons and carbons, as well as the absence of the proton at the borylated position, are key diagnostic features.[16]

-

Infrared (IR) Spectroscopy: The IR spectrum of an indolylboronic acid will show characteristic bands for the O-H and N-H stretching vibrations (for N-H unprotected indoles), as well as vibrations associated with the indole ring.[17]

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to confirm its elemental composition.

Acidity and Reactivity

The boronic acid moiety is a Lewis acid, and its acidity can be influenced by the electronic nature of the substituents on the indole ring.[17] Arylboronic acids generally have pKa values above 8.0.[17] The reactivity of indolylboronic acids is dominated by the chemistry of the carbon-boron bond. The most important reaction is the transmetalation step in the Suzuki-Miyaura coupling, where the indolyl group is transferred from boron to the palladium catalyst.[4][5]

Experimental Protocols: A Practical Guide

This section provides detailed, step-by-step methodologies for two common and highly useful preparations of indolylboronic acids.

Protocol 1: Synthesis of 1H-Indole-6-boronic Acid via Metal-Halogen Exchange

This protocol is adapted from a literature procedure for the synthesis of indole-6-boronic acid.[18]

Materials:

-

6-Bromo-1H-indole

-

Potassium hydride (KH)

-

Anhydrous tetrahydrofuran (THF)

-

tert-Butyllithium (t-BuLi) in pentane

-

Tributyl borate

-

1 M Hydrochloric acid (HCl)

-

1 M Sodium hydroxide (NaOH)

-

Diethyl ether

-

Brine

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a suspension of potassium hydride (1.0 eq.) in anhydrous THF at 0 °C, add a solution of 6-bromo-1H-indole (1.0 eq.) in THF dropwise.

-

Stir the mixture at 0 °C for 15 minutes.

-

Cool the solution to -78 °C.

-

Add tert-butyllithium solution (2.0 eq.) dropwise, maintaining the internal temperature below -55 °C.

-

After 15 minutes, add tributyl borate (2.0 eq.) dropwise at -78 °C.

-

Stir the solution at -78 °C for 2 hours, then allow it to warm to -10 °C.

-

Quench the reaction by adding 1 M HCl.

-

Warm the mixture to room temperature and separate the layers.

-

Extract the aqueous phase with diethyl ether.

-

Combine the organic layers and extract with 1 M NaOH.

-

Combine the aqueous layers, adjust the pH to 2 with 6 M HCl, and extract with diethyl ether.

-

Combine the final organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash chromatography on silica gel to afford 1H-indol-6-ylboronic acid.

Protocol 2: Ligand-Free Iridium-Catalyzed C3-Borylation of an N-Acyl Indole

This protocol is a general representation of a ligand-free iridium-catalyzed C-H borylation.[8]

Materials:

-

N-Acyl protected indole

-

Bis(pinacolato)diboron (B₂pin₂)

-

[Ir(cod)Cl]₂ (Iridium catalyst precursor)

-

Anhydrous solvent (e.g., THF, heptane)

Procedure:

-

In a dry reaction vessel under an inert atmosphere, combine the N-acyl protected indole (1.0 eq.), bis(pinacolato)diboron (1.1 eq.), and [Ir(cod)Cl]₂ (catalytic amount, e.g., 1-3 mol%).

-

Add the anhydrous solvent.

-

Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically several hours).

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to yield the C3-borylated indole pinacol ester.

Visualization of Key Synthetic Pathways

The following diagrams illustrate the core concepts behind the major synthetic routes to indolylboronic acids.

Sources

- 1. Indolylboronic Acids: Preparation and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indolylboronic Acids: Preparation and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Ligand-free iridium-catalyzed regioselective C–H borylation of indoles - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. Metal-free C–H Borylation and Hydroboration of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ni-Catalyzed Traceless, Directed C3-Selective C-H Borylation of Indoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. nbinno.com [nbinno.com]

- 15. materials.alfachemic.com [materials.alfachemic.com]

- 16. 5-Indolylboronic acid | 144104-59-6 [chemicalbook.com]

- 17. mdpi.com [mdpi.com]

- 18. Indole-6-boronic acid synthesis - chemicalbook [chemicalbook.com]

A Technical Guide to the Spectroscopic Characterization of 4-Chloro-N-(Boc)-indole-2-boronic acid

This guide provides an in-depth analysis of the spectroscopic data for 4-Chloro-N-(Boc)-indole-2-boronic acid, a key building block in medicinal chemistry and drug development. Designed for researchers and scientists, this document offers a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, underpinned by field-proven insights and experimental best practices.

The structural elucidation of complex organic molecules is a cornerstone of modern chemical research. For a molecule such as 4-Chloro-N-(Boc)-indole-2-boronic acid, a precise understanding of its spectroscopic signature is paramount for its application in synthetic chemistry. This guide is structured to provide not just the data, but the scientific rationale behind its acquisition and interpretation.

Molecular Structure and Key Features

4-Chloro-N-(Boc)-indole-2-boronic acid possesses a substituted indole core. The presence of a chlorine atom at the 4-position, a tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen, and a boronic acid moiety at the 2-position all contribute distinct features to its spectroscopic profile.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds in solution. For 4-Chloro-N-(Boc)-indole-2-boronic acid, both ¹H and ¹³C NMR provide a wealth of information about its atomic connectivity and chemical environment.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of this compound is characterized by signals from the aromatic protons of the indole ring, the protons of the Boc group, and the exchangeable protons of the boronic acid. The electron-withdrawing nature of the chlorine atom and the carbamate group significantly influences the chemical shifts of the indole protons.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 8.0-9.0 | br s | 2H | B(OH)₂ |

| ~ 7.65 | d | 1H | H-7 |

| ~ 7.25 | t | 1H | H-6 |

| ~ 7.15 | d | 1H | H-5 |

| ~ 6.90 | s | 1H | H-3 |

| 1.65 | s | 9H | C(CH₃)₃ |

Expert Interpretation:

-

Boronic Acid Protons: The protons of the B(OH)₂ group are expected to appear as a broad singlet in the downfield region (δ 8.0-9.0 ppm). Their chemical shift is highly dependent on concentration, temperature, and the presence of water in the solvent.

-

Indole Ring Protons: The protons on the benzene ring (H-5, H-6, and H-7) will exhibit splitting patterns consistent with their coupling to adjacent protons. The chlorine at C-4 will deshield the adjacent protons, influencing their chemical shifts. H-7 is expected to be the most downfield of the benzene ring protons due to the anisotropic effect of the indole nitrogen and the electron-withdrawing effect of the adjacent carbamate. The H-3 proton will appear as a singlet, as it has no adjacent protons to couple with.

-

Boc Group Protons: The nine equivalent protons of the tert-butyl group will give rise to a sharp singlet at approximately 1.65 ppm.

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts are influenced by the hybridization of the carbon atoms and the electronegativity of their substituents.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz):

| Chemical Shift (δ, ppm) | Assignment |

| ~ 160 | C=O (Boc) |

| ~ 140 | C-7a |

| ~ 135 | C-4 |

| ~ 130 | C-3a |

| ~ 125 | C-7 |

| ~ 122 | C-6 |

| ~ 115 | C-5 |

| ~ 110 | C-3 |

| ~ 85 | C(CH₃)₃ |

| ~ 28 | C(CH₃)₃ |

| Note: | The signal for C-2, attached to the boron atom, may be broad or not observed due to quadrupolar relaxation. |

Expert Interpretation:

-

Carbonyl Carbon: The carbonyl carbon of the Boc group is expected to be the most downfield signal, around 160 ppm.

-

Indole Carbons: The carbon atoms of the indole ring will resonate in the aromatic region (δ 110-140 ppm). The carbon bearing the chlorine atom (C-4) will be significantly deshielded.

-

Boc Group Carbons: The quaternary carbon and the three methyl carbons of the Boc group will appear in the upfield region of the spectrum.

Experimental Protocol for NMR Data Acquisition

A standardized protocol ensures the reproducibility and quality of NMR data.

-

Sample Preparation: Dissolve approximately 5-10 mg of 4-Chloro-N-(Boc)-indole-2-boronic acid in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically with a field strength of 400 MHz or higher.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature. For ¹H NMR, a sufficient number of scans should be averaged to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Visualization of NMR Workflow:

Caption: Workflow for IR spectroscopic analysis of a solid sample.

Part 3: Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound, as well as structural information from fragmentation patterns.

Molecular Ion and Fragmentation

For 4-Chloro-N-(Boc)-indole-2-boronic acid (C₁₃H₁₅BClNO₄, Molecular Weight: 295.53 g/mol ), high-resolution mass spectrometry (HRMS) is invaluable for confirming the elemental composition. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be a key diagnostic feature.

Predicted Mass Spectrometry Data (ESI+):

| m/z | Assignment |

| 296.08 | [M+H]⁺ |

| 298.08 | [M+H]⁺ (³⁷Cl isotope) |

| 240.09 | [M+H - C₄H₈]⁺ (loss of isobutylene) |

| 196.04 | [M+H - C₅H₉O₂]⁺ (loss of Boc group) |

Expert Interpretation:

-

Molecular Ion: In positive-ion electrospray ionization (ESI+), the protonated molecule [M+H]⁺ is expected at m/z 296.08. The presence of a peak at m/z 298.08 with approximately one-third the intensity will confirm the presence of a single chlorine atom.

-

Fragmentation of the Boc Group: The Boc group is known to fragment in characteristic ways. A common fragmentation pathway is the loss of isobutylene (56 Da), leading to a peak at m/z 240.09. Complete loss of the Boc group (101 Da) will result in a peak at m/z 196.04. [1][2]

Experimental Protocol for Mass Spectrometry Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the compound (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation.

-

Instrumentation: Use a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to an electrospray ionization (ESI) source.

-

Data Acquisition: Infuse the sample solution directly into the ESI source or introduce it via liquid chromatography (LC). Acquire the mass spectrum in positive ion mode over an appropriate m/z range.

-

Data Analysis: Determine the accurate mass of the molecular ion and its major fragments. Compare the observed isotopic pattern with the theoretical pattern for the proposed elemental composition.

Visualization of MS Workflow:

Caption: Workflow for mass spectrometric analysis.

Conclusion

The comprehensive spectroscopic analysis of 4-Chloro-N-(Boc)-indole-2-boronic acid, encompassing NMR, IR, and MS techniques, provides a robust and self-validating system for its structural confirmation and purity assessment. The predicted data and interpretations presented in this guide, grounded in fundamental principles of spectroscopy and extensive experience with similar molecular scaffolds, offer a reliable framework for researchers in the field. Adherence to the detailed experimental protocols will ensure the acquisition of high-quality, reproducible data, which is essential for advancing research and development in synthetic and medicinal chemistry.

References

-

University of Colorado Boulder, Department of Chemistry. (n.d.). IR Spectroscopy of Solids. Retrieved from [Link]

-

Kintek Solution. (n.d.). How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques. Retrieved from [Link]

-

ZefSci. (2024, May 30). Choosing the Right Mass Spectrometry for Small Molecules. Retrieved from [Link]

-

Kind, T., & Fiehn, O. (2007). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical reviews, 42(2), 166-180. Retrieved from [Link]

-

Reddit. (2023, June 11). I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation. r/OrganicChemistry. Retrieved from [Link]

-

ResearchGate. (2021, July 16). How can I avoid the Boc-cleavage during Mass Analysis? Retrieved from [Link]

Sources

An In-depth Technical Guide to 4-Chloro-N-(Boc)-indole-2-boronic acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Chemistry

4-Chloro-N-(Boc)-indole-2-boronic acid is a specialized organic compound that has garnered significant interest within the scientific community, particularly in the realms of medicinal chemistry and materials science. Its unique trifunctional nature—an indole core, a strategic chloro substituent, and a reactive boronic acid moiety protected by a tert-butyloxycarbonyl (Boc) group—renders it an invaluable building block for the synthesis of complex molecular architectures.

The indole scaffold is a privileged structure in drug discovery, present in numerous natural products and synthetic compounds with a wide array of biological activities.[1] The boronic acid group is a key participant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a cornerstone of modern organic synthesis for forming carbon-carbon bonds.[2][3] The Boc protecting group enhances the stability and solubility of the molecule in organic solvents, while the chloro atom provides a site for further functionalization or modulates the electronic properties of the indole ring. This guide provides a comprehensive overview of the physical and chemical properties, a detailed synthesis protocol, and key applications of 4-Chloro-N-(Boc)-indole-2-boronic acid.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a reagent is fundamental to its effective application in research and development. The key properties of 4-Chloro-N-(Boc)-indole-2-boronic acid are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 475102-11-5 | [4][5] |

| Molecular Formula | C₁₃H₁₅BClNO₄ | [4] |

| Molecular Weight | 295.53 g/mol | [4] |

| Appearance | White to off-white solid/powder | [5][6] |

| Melting Point | 107-110 °C | [2] |

| Boiling Point | 471.4±55.0 °C at 760 mmHg | [2] |

| Density | 1.3±0.1 g/cm³ | [2] |

| Solubility | Soluble in organic solvents such as DMSO. | [7] |

| Storage Conditions | Store in a cool, dry place. Keep Cold. | [2][4] |

Chemical Structure

The structural arrangement of 4-Chloro-N-(Boc)-indole-2-boronic acid is central to its reactivity and utility.

Caption: Chemical structure of 4-Chloro-N-(Boc)-indole-2-boronic acid.

Synthesis Protocol

The synthesis of 4-Chloro-N-(Boc)-indole-2-boronic acid can be achieved through a multi-step process. A general and adaptable method involves the protection of the indole nitrogen, followed by directed lithiation and subsequent borylation.[5]

Part 1: N-Boc Protection of 4-Chloroindole

-

Reaction Setup: In a round-bottom flask, dissolve 4-chloroindole in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Addition of Base: Add a non-nucleophilic base, such as 4-dimethylaminopyridine (DMAP), to the solution.

-

Introduction of Boc Anhydride: Slowly add di-tert-butyl dicarbonate (Boc₂O) to the reaction mixture at room temperature. Effervescence may be observed.

-

Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Upon completion, quench the reaction with a weak acid (e.g., dilute HCl) to neutralize the base. Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography to obtain pure N-Boc-4-chloroindole.

Part 2: Directed Lithiation and Borylation

-

Inert Atmosphere: Conduct this step under an inert atmosphere (e.g., nitrogen or argon) and in anhydrous solvents to prevent quenching of the organolithium reagent.

-

Reaction Setup: Dissolve N-Boc-4-chloroindole in anhydrous THF and cool the solution to a low temperature (typically -78 °C).

-

Lithiation: Slowly add a strong lithium base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA). The Boc group directs the lithiation to the C2 position of the indole ring.

-

Borylation: After stirring for a short period, add an electrophilic boron source, such as triisopropyl borate, to the reaction mixture.

-

Quenching and Workup: Allow the reaction to warm to room temperature and then quench with an aqueous solution (e.g., saturated ammonium chloride or dilute HCl) to hydrolyze the borate ester to the boronic acid. Adjust the pH to acidic (around 4-5) to ensure the boronic acid is protonated.

-

Extraction and Purification: Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers, dry over anhydrous sodium sulfate, and concentrate. The crude 4-Chloro-N-(Boc)-indole-2-boronic acid can be purified by recrystallization.

Key Applications in Chemical Synthesis

The primary utility of 4-Chloro-N-(Boc)-indole-2-boronic acid lies in its application as a key intermediate in the synthesis of more complex molecules, predominantly through the Suzuki-Miyaura cross-coupling reaction.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful and versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide or triflate.[6][8] In this context, 4-Chloro-N-(Boc)-indole-2-boronic acid serves as the organoboron partner.

This reaction is of paramount importance in the pharmaceutical industry for the synthesis of biaryl and heteroaryl compounds, which are common motifs in biologically active molecules.[1][2] The ability to couple the indole core at the 2-position with a wide variety of aryl and heteroaryl halides allows for the rapid generation of diverse chemical libraries for drug discovery screening.

Experimental Protocol: A Typical Suzuki-Miyaura Coupling

-

Reaction Setup: In a reaction vessel, combine 4-Chloro-N-(Boc)-indole-2-boronic acid (1.0 equivalent), the desired aryl or heteroaryl halide (1.0-1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equivalents).

-

Solvent Addition: Add a suitable solvent system, often a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.

-

Degassing: Degas the reaction mixture by bubbling nitrogen or argon through it for 15-30 minutes to remove oxygen, which can deactivate the palladium catalyst.

-

Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.

-

Workup: Cool the reaction to room temperature and add water. Extract the product with an organic solvent.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to yield the desired coupled product.

Caption: A typical workflow for a Suzuki-Miyaura cross-coupling reaction.

Safety and Handling

As with all chemical reagents, proper safety precautions should be observed when handling 4-Chloro-N-(Boc)-indole-2-boronic acid.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[1] Avoid contact with skin and eyes.[9]

-

Storage: Store in a tightly closed container in a cool, dry place.[2][4]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

4-Chloro-N-(Boc)-indole-2-boronic acid is a highly valuable and versatile reagent in modern organic synthesis. Its well-defined physical and chemical properties, coupled with its straightforward application in powerful synthetic methodologies like the Suzuki-Miyaura cross-coupling, make it an indispensable tool for researchers, scientists, and drug development professionals. The ability to readily introduce a substituted indole moiety into a wide range of molecular scaffolds continues to drive innovation in the discovery and development of new therapeutics and functional materials.

References

-

INDOFINE Chemical Company, Inc. 4-CHLORO-N-(BOC)-INDOLE-2-BORONIC ACID. Available from: [Link]

-

Molander, G. A., & Trice, S. L. J. (2012). Scope of the Two-Step, One-Pot Palladium-Catalyzed Borylation/Suzuki Cross-Coupling Reaction Utilizing Bis-Boronic Acid. The Journal of Organic Chemistry, 77(19), 8678–8688. Available from: [Link]

-

Carrow, B. P., & Hartwig, J. F. (2011). A “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Journal of the American Chemical Society, 133(8), 2116–2119. Available from: [Link]

-

Sereda, G. (2019). Indolylboronic Acids: Preparation and Applications. Molecules, 24(19), 3533. Available from: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. Page loading... [wap.guidechem.com]

- 5. Indolylboronic Acids: Preparation and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. benchchem.com [benchchem.com]

- 9. N-Boc-indole-2-boronic acid - 213318-44-6 - Structure, Synthesis, Properties [organoborons.com]

The Alchemist's Guide to Indole Functionalization: A Deep Dive into the Mechanisms of C-H Borylation

Foreword: The Indole Nucleus and the Quest for Precision

The indole scaffold is a cornerstone of medicinal chemistry and materials science, forming the structural core of a vast array of pharmaceuticals, natural products, and functional organic materials.[1][2] The ability to selectively functionalize the seven distinct C-H bonds of the indole ring is a long-standing challenge in organic synthesis.[1] Among the myriad of synthetic strategies, direct C-H borylation has emerged as a powerful and elegant tool, transforming a typically inert C-H bond into a versatile C-B bond, a gateway to a multitude of subsequent chemical transformations.[3][4] This guide provides an in-depth exploration of the intricate mechanisms governing the C-H borylation of indoles, offering researchers and drug development professionals a comprehensive understanding of the principles that dictate regioselectivity and reactivity. We will dissect the catalytic cycles of various systems, from transition-metal-catalyzed to metal-free approaches, elucidating the subtle interplay of electronics, sterics, and directing groups that enable the precise targeting of a specific C-H bond.

Part 1: The Landscape of C-H Borylation Mechanisms

The regioselective C-H borylation of indoles can be broadly categorized into several mechanistic paradigms. The choice of catalyst, borylating agent, and directing group dictates the operative pathway, leading to the selective functionalization of different positions on the indole ring. This section will delve into the core mechanistic principles of the most prevalent catalytic systems.

Metal-Free Borylation: Harnessing Electrophilicity and Frustrated Lewis Pairs

Recent years have witnessed a surge in the development of metal-free C-H borylation methods, driven by the desire for more sustainable and cost-effective synthetic routes.[5] These approaches typically rely on the generation of a highly electrophilic boron species or the activation of C-H bonds through frustrated Lewis pairs (FLPs).

In this classic mechanistic pathway, a highly electrophilic boron species is generated in situ, which then attacks the electron-rich indole ring. The inherent electronic properties of the indole nucleus favor substitution at the C3 position.

A prominent example involves the use of B(C₆F₅)₃ as a catalyst to activate catecholborane (CatBH).[5][6] The highly Lewis acidic B(C₆F₅)₃ interacts with CatBH, generating a reactive boron electrophile that preferentially attacks the nucleophilic C3 position of indoles.[5][6]

Representative Experimental Protocol: B(C₆F₅)₃-Catalyzed C3-Borylation of Indole [7]

-

To a dried Schlenk tube under an inert atmosphere, add indole (1.0 mmol), B(C₆F₅)₃ (0.05 mmol, 5 mol%), and catecholborane (1.2 mmol).

-

The reaction mixture is stirred at 80 °C for 12 hours.

-

Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the C3-borylated indole.

FLPs, comprising a sterically encumbered Lewis acid and Lewis base that are unable to form a classical adduct, can activate small molecules, including the C-H bonds of indoles.[5] Computational studies have revealed that a combination of a Lewis acid like BF₃ and a Lewis base such as pyridine can form a transient complex that facilitates the concerted C-H activation of indole, leading to C3-borylation.[6] The reaction proceeds through a transition state where the C-H bond is cleaved and the C-B bond is formed in a single step.[6]

Transition-Metal Catalysis: A Symphony of Oxidative Addition and Reductive Elimination

Transition metals, particularly those from the platinum group, have proven to be exceptionally versatile catalysts for C-H borylation. The general mechanistic framework for many of these systems involves an oxidative addition/reductive elimination cycle.

Iridium catalysts, often in conjunction with bipyridine-based ligands, are the most widely employed for C-H borylation. The generally accepted mechanism involves a catalytic cycle that oscillates between Ir(III) and Ir(V) oxidation states.[8][9] The key steps are:

-

Catalyst Activation: The precatalyst, typically an Ir(I) complex, reacts with the borylating agent (e.g., B₂pin₂) to form an active Ir(III) tris(boryl) complex.

-

C-H Activation: The Ir(III) complex undergoes oxidative addition of an aromatic C-H bond, forming an Ir(V) intermediate.[9]

-

Reductive Elimination: The Ir(V) species undergoes reductive elimination to form the C-B bond and regenerate an Ir(III) hydride complex.

-

Catalyst Regeneration: The Ir(III) hydride reacts with the borylating agent to regenerate the active Ir(III) tris(boryl) catalyst and release H₂ or a borane byproduct.[8]

Regioselectivity in iridium-catalyzed borylation is primarily governed by steric factors, with the least hindered C-H bond being preferentially functionalized.[8] However, the use of directing groups can override this inherent steric preference, enabling the selective borylation of otherwise inaccessible positions.

Diagram: Iridium-Catalyzed C-H Borylation Cycle

Caption: A simplified catalytic cycle for Ir-catalyzed C-H borylation.

Cobalt complexes, particularly those supported by pincer ligands, have emerged as effective catalysts for C-H borylation, offering a more earth-abundant alternative to iridium.[10][11] The proposed mechanism for cobalt-catalyzed borylation involves a Co(I)/Co(III) redox couple.[10] The key steps are:

-

Formation of the Active Catalyst: A Co(I)-boryl complex is generated from a precatalyst.

-

Oxidative Addition: The Co(I)-boryl species undergoes oxidative addition of a substrate's C-H bond to form a Co(III)-hydrido-boryl-aryl complex.[12]

-

Reductive Elimination: This intermediate then undergoes reductive elimination to furnish the borylated product and a Co(I)-hydride species.[12]

-

Catalyst Regeneration: The Co(I)-hydride reacts with the borylating agent to regenerate the active Co(I)-boryl catalyst.[12]

Diagram: Cobalt-Catalyzed C-H Borylation Cycle

Caption: Proposed catalytic cycle for Co-catalyzed C-H borylation.

While iridium and cobalt have been extensively studied, other transition metals like rhodium, ruthenium, palladium, and nickel also catalyze the C-H borylation of indoles, often with unique regioselectivities and mechanistic features.

-

Rhodium: Rh(III)-catalyzed C-H activation has been employed for the functionalization of indoles, often relying on directing groups to achieve high regioselectivity at positions like C2, C4, and C7.

-

Ruthenium: Ruthenium catalysts have been shown to be effective for C-H activation and functionalization of indoles, with some methods achieving selective C4-phosphorylation.[13][14][15][16] DFT studies suggest that steric effects of bulky N-substituents can be the driving force for C4 selectivity.[14]

-

Palladium: Palladium-catalyzed C-H borylation often proceeds through a Pd(II)/Pd(0) or Pd(II)/Pd(IV) catalytic cycle.[17] Directing groups are frequently used to control the regioselectivity, with phosphinoyl groups enabling C7-arylation.[18]

-

Nickel: Nickel catalysts, such as [Ni(IMes)₂], can be used for the C3-selective borylation of indoles.[1] In this system, the N-H bond is first borylated to form an N-Bpin group which acts as a traceless directing group for the C3-borylation.[1]

Part 2: The Art of Regiocontrol: Directing Groups and Steric Hindrance

The ability to selectively target a specific C-H bond on the indole ring is paramount for the synthesis of complex molecules. Regiocontrol in C-H borylation is achieved through a combination of the inherent electronic and steric properties of the indole nucleus and the strategic use of directing groups.

Inherent Regioselectivity

In the absence of strong directing effects, the regioselectivity of C-H borylation is often governed by a combination of electronic and steric factors.

-

C3-Selectivity: The C3 position of indole is the most electron-rich and sterically accessible, making it the preferred site for electrophilic attack and for many transition-metal-catalyzed reactions with unbiased substrates.[5][6]

-

C2-Selectivity: While electronically less favored than C3, C2-borylation can be achieved under certain conditions. For instance, using N-heterocyclic carbene boranes (NHC·BH₃) with iodine as a catalyst leads to exclusive C2-borylation.[19] Mechanistic studies suggest this is due to a C3 to C2 boron migration under Brønsted acidic conditions.[19]

Directing Group Strategies: The Key to Unlocking Positional Isomers

Directing groups, typically installed on the indole nitrogen, form a chelate with the metal catalyst, bringing it in close proximity to a specific C-H bond and overriding the inherent reactivity of the indole ring.[3]

| Directing Group | Target Position | Metal Catalyst | Mechanistic Rationale |

| Pivaloyl (Piv) | C7 | BBr₃ | The bulky pivaloyl group sterically disfavors interaction with the C2-H, orienting the Lewis basic carbonyl towards the C7-H.[20] |

| N-heterocycles (e.g., thiazole, pyrimidine) | C2 or C7 | BCl₃/BBr₃ | The ring size of the directing group controls selectivity. Six-membered rings favor kinetic C2-borylation, while five-membered rings lead to thermodynamic C7-borylation.[20][21][22] |

| N-SiEt₂H | C7 | Iridium | A relay-directed mechanism where the silyl group directs the initial borylation.[23] |

| N-Bpin | C3 | Nickel | A traceless directing group formed in situ that directs borylation to the C3 position.[1] |

Representative Experimental Protocol: Pivaloyl-Directed C7-Borylation of Indole [24]

-

To a solution of N-pivaloylindole (0.5 mmol) in CH₂Cl₂ (2.5 mL) at 0 °C under an inert atmosphere is added BBr₃ (1.0 M in CH₂Cl₂, 0.6 mL, 0.6 mmol).

-

The reaction is stirred at room temperature for 16 hours.

-

The reaction is then cooled to 0 °C and quenched by the slow addition of a solution of pinacol (1.5 mmol) and triethylamine (2.0 mmol) in THF (2.5 mL).

-

The mixture is stirred at room temperature for 1 hour, then filtered through a pad of celite and the solvent removed under reduced pressure.

-

The residue is purified by column chromatography on silica gel to yield the C7-borylated product.

Part 3: The Future of Indole Borylation: Challenges and Opportunities

The field of C-H borylation for indole synthesis has made remarkable strides, providing access to a wide range of previously unattainable building blocks. However, challenges and opportunities for future innovation remain.

-

Catalyst Development: The development of more active, selective, and sustainable catalysts, particularly those based on earth-abundant metals, is a key area of ongoing research.

-

Novel Directing Groups: The design of new, easily installable and removable directing groups will expand the scope of accessible regioisomers.

-

Enantioselective Borylation: The development of catalytic systems for the enantioselective C-H borylation of prochiral indoles is a significant frontier.

-

Understanding Reaction Mechanisms: Continued detailed mechanistic studies, combining experimental and computational approaches, will be crucial for the rational design of new and improved catalytic systems.

The continued exploration of the mechanisms of C-H borylation will undoubtedly lead to the development of even more powerful and precise tools for the synthesis of novel indole-containing molecules, with profound implications for drug discovery and materials science.

References

-

Metal-free C–H Borylation and Hydroboration of Indoles. ACS Omega, 2023.

-

Recent Advances on Regioselective C−H Borylation of Indoles. ResearchGate, N/A.

-

Cobalt-Catalyzed C–H Borylation. Journal of the American Chemical Society, 2014.

-

Cobalt Pincer Complexes in Catalytic C-H Borylation: The Pincer Ligand Flips Rather Than Dearomatizes. PMC, N/A.

-

Ruthenium-Catalyzed Selective C4 C-H Phosphorylation of Indoles and Mechanistic Insights. PubMed, 2025.

-

Ruthenium-Catalyzed Selective C4 C–H Phosphorylation of Indoles and Mechanistic Insights. Organic Letters, 2025.

-

Metal-free C–H Borylation and Hydroboration of Indoles. PMC, 2023.

-

Catalytic Electrophilic C-H Borylation Using NHC⋅Boranes and Iodine Forms C2-, not C3-, Borylated Indoles. PubMed, 2017.

-

Controlling selectivity in N-heterocycle directed borylation of indoles. RSC Publishing, 2021.

-

B(C6F5)3-Catalyzed C3-Selective C-H Borylation of Indoles: Synthesis, Intermediates, and Reaction Mechanism. PubMed, 2018.

-

Computational Design of Ligands for the Ir-Catalyzed C5-Borylation of Indoles through Tuning Dispersion Interactions. ResearchGate, N/A.

-

Controlling selectivity in N-heterocycle directed borylation of indoles. N/A, 2021.

-

Functional group directed C–H borylation. Chemical Society Reviews, 2014.

-

ChemInform Abstract: Iridium-Catalyzed C-H Borylation-Based Synthesis of Natural Indolequinones. ResearchGate, 2025.

-

Ligand-free iridium-catalyzed regioselective C–H borylation of indoles. PMC, N/A.

-

Palladium-Catalyzed C-H Arylation of Indoles at the C7-Position. ResearchGate, N/A.

-

Cobalt-Catalyzed C–H Borylation. Journal of the American Chemical Society, N/A.

-

Rhodium(III)-Catalyzed C–H Activation in Indole: A Comprehensive Report (2017–2022). N/A, N/A.

-

Iridium‐Catalysed C−H Borylation of Heteroarenes: Balancing Steric and Electronic Regiocontrol. PMC, N/A.

-

Ruthenium-Catalyzed C–H Activations for the Synthesis of Indole Derivatives. MDPI, N/A.

-

Ligand-Promoted Borylation of C(sp3)–H Bonds with Pd(II) Catalysts. PMC, N/A.

-

IRIDIUM-CATALYZED C-H BORYLATION Reported by Jamie Berry November, 1st 2022 INTRODUCTION C-H bonds are one of the most abundant. Chemistry | Illinois, 2022.

-

Acyl‐Directed ortho‐Borylation of Anilines and C7 Borylation of Indoles using just BBr3. PMC, N/A.

-

Controlling selectivity in N-heterocycle directed borylation of indoles. PubMed, 2021.

-

(PDF) Ruthenium-Catalyzed C–H Activations for the Synthesis of Indole Derivatives. N/A, 2025.

-

Recent Advances on Regioselective C−H Borylation of Indoles. CoLab, 2024.

-

Ni-Catalyzed Traceless, Directed C3-Selective C–H Borylation of Indoles. Journal of the American Chemical Society, 2020.

-

Ligand-free iridium-catalyzed regioselective C–H borylation of indoles. RSC Publishing, N/A.

-

Iridium-catalyzed C-H borylation-based synthesis of natural indolequinones. PubMed, 2012.

-

Borylation Directed Borylation of Indoles Using Pyrazabole Electrophiles: A One‐Pot Route to C7‐Borylated‐Indolines. PMC, N/A.

-

Transition metal–catalyzed remote C H borylation: An emerging synthetic tool. PMC, 2023.

-

Ruthenium catalysed C–H bond borylation. Chemical Communications, N/A.

-

Palladium‐Catalysed Carboborylation for the Synthesis of Borylated Indanes. N/A, N/A.

-

Rhodium(III)-Catalyzed C–H Activation in Indole: A Comprehensive Report (2017–2022). N/A, N/A.

-

Dispersion-controlled C6-selective C–H borylation of indoles. RSC Publishing, N/A.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Functional group directed C–H borylation - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 4. Recent Advances on Regioselective C−H Borylation of Indoles | CoLab [colab.ws]

- 5. Metal-free C–H Borylation and Hydroboration of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. B(C6F5)3-Catalyzed C3-Selective C-H Borylation of Indoles: Synthesis, Intermediates, and Reaction Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Iridium‐Catalysed C−H Borylation of Heteroarenes: Balancing Steric and Electronic Regiocontrol - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemistry.illinois.edu [chemistry.illinois.edu]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Cobalt Pincer Complexes in Catalytic C-H Borylation: The Pincer Ligand Flips Rather Than Dearomatizes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Ruthenium-Catalyzed Selective C4 C-H Phosphorylation of Indoles and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. Ligand-Promoted Borylation of C(sp3)–H Bonds with Pd(II) Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Catalytic Electrophilic C-H Borylation Using NHC⋅Boranes and Iodine Forms C2-, not C3-, Borylated Indoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Controlling selectivity in N-heterocycle directed borylation of indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB00018G [pubs.rsc.org]

- 21. research.ed.ac.uk [research.ed.ac.uk]

- 22. Controlling selectivity in N-heterocycle directed borylation of indoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Ligand-free iridium-catalyzed regioselective C–H borylation of indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Acyl‐Directed ortho‐Borylation of Anilines and C7 Borylation of Indoles using just BBr3 - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Strategic Use of the Boc Protecting Group for Enhancing the Stability and Utility of Indole Boronic Acids